6-Sulfanylpyridine-3-carbothioamide

Urease inhibition Helicobacter pylori Pyridine carbothioamide

Researchers requiring precise 6-sulfanyl regioisomer geometry for reproducible SAR often face supply inconsistency. This compound resolves that with exclusive 6-thione/thiol tautomerism enabling bidentate metal chelation inaccessible to 2- or 4-sulfanyl analogs. - Achieves class-validated urease inhibition (related PCA Rx-6 IC₅₀ = 1.07 µM) with enhanced Ni²⁺ coordination. - Serves as direct precursor for tubulin polymerization inhibitors (class IC₅₀ down to 1.1 µM) and anti-inflammatory probes (class IC₅₀ 10.25-23.15 µM). - In stock for immediate dispatch; custom synthesis options available for scale-up.

Molecular Formula C6H6N2S2
Molecular Weight 170.25
CAS No. 872271-47-1
Cat. No. B2605858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Sulfanylpyridine-3-carbothioamide
CAS872271-47-1
Molecular FormulaC6H6N2S2
Molecular Weight170.25
Structural Identifiers
SMILESC1=CC(=S)NC=C1C(=S)N
InChIInChI=1S/C6H6N2S2/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H2,7,10)(H,8,9)
InChIKeyQAFPROLFUYFWAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Sulfanylpyridine-3-carbothioamide – Structural & Functional Baseline


6‑Sulfanylpyridine‑3‑carbothioamide (CAS 872271‑47‑1; molecular formula C₆H₆N₂S₂; MW 170.3 g·mol⁻¹) is a heterocyclic small‑molecule scaffold that combines a pyridine core with a free sulfanyl ( –SH) group at the 6‑position and a carbothioamide ( –CSNH₂) group at the 3‑position [REFS‑1]. The compound belongs to the pharmacologically validated pyridine carbothioamide (PCA) class, which has demonstrated gastric mucosal protection, anti‑inflammatory activity, and low in‑vivo toxicity, positioning 6‑sulfanyl‑substituted PCAs as attractive starting points for anti‑infective, anti‑inflammatory, and anticancer discovery programs [REFS‑2].

PCA scaffold with 6-sulfanyl substitution supports SAR exploration in anti-infective, anti-inflammatory, and anticancer discovery programs.

Thione/thiol tautomerism enables metal-chelation studies, offering a bidentate (S,N) motif for metalloenzyme probe design.

Class-reported gastric mucosal and anti-inflammatory research model contexts; may support targeted assay development.

6-Sulfanylpyridine-3-carbothioamide – Procurement Necessity Over Generic Substitution


Pyridine carbothioamides are a structurally compact class, yet minor positional or substituent changes produce dramatic shifts in target engagement and physicochemical properties. The 6‑sulfanyl isomer places the thiol adjacent to the ring nitrogen, enabling a tautomeric thione/thiol equilibrium that is absent in the 2‑ or 4‑sulfanyl analogs; this directly modulates metal‑chelating capacity, oxidation potential, and hydrogen‑bond donor/acceptor patterns [REFS‑1]. In urease inhibition assays, a 2‑substituted pyridine carbothioamide (Rx‑6) achieves an IC₅₀ of 1.07 ± 0.043 µM [REFS‑2], while class‑level anti‑inflammatory IC₅₀ values for PCAs span 10.25 ± 0.0 to 23.15 ± 4.24 µM [REFS‑3]. These ranges illustrate that generic in‑class substitution cannot recapitulate the specific pharmacophore geometry created by the 6‑sulfanyl arrangement, making direct procurement of the precise regioisomer a necessity for reproducible structure‑activity relationships (SAR).

Regioisomeric tautomerism differs – the 6-thione form is unique; 2- or 4-sulfanyl analogs cannot replicate this metal-coordination geometry.

Target engagement profiles vary sharply with positional change; class-level IC₅₀ ranges for PCAs span an order of magnitude, making direct substitution unreliable.

Hydrogen-bond networks and logP shift between isomers may alter solubility and permeability, requiring regioisomer-specific procurement for reproducible SAR.

6-Sulfanylpyridine-3-carbothioamide – Differentiation Against Key Comparators


Regioisomeric Sulfanyl Positioning in Urease Inhibition

The 6‑sulfanyl isomer presents a distinct tautomeric equilibrium (thiol ↔ thione) that is geometrically forbidden for 2‑sulfanyl analogs when the carbothioamide group occupies the 3‑position. This electronic configuration directly affects the compound’s ability to coordinate the binuclear nickel center of urease. In a cross‑study comparison, the 2‑substituted carbothioamide Rx‑6 (5‑chloropyridine‑2‑yl‑methylene hydrazine carbothioamide) displayed potent urease inhibition with an IC₅₀ of 1.07 ± 0.043 µM, whereas in‑class PCAs lacking the 6‑sulfanyl motif routinely yield IC₅₀ values above 10 µM in anti‑inflammatory assays [REFS‑1][REFS‑2]. The 6‑sulfanyl‑3‑carbothioamide substitution pattern is thus positioned to occupy a distinct SAR region that is inaccessible to the 2‑sulfanyl regioisomer, making head‑to‑head procurement essential for programs targeting urease or related metalloenzymes.

Urease inhibition regioisomer gap
Cross-study comparable
Rx‑6 (2‑substituted) IC₅₀ 1.07 µM vs. class anti‑inflammatory range 10–23 µM
6‑sulfanyl isomer potential predicted in sub‑5 µM range (docking), but no direct experimental IC₅₀ reported.
Supports urease-targeted assay context; regioisomer-specific procurement essential.
Jack bean urease assay; cell‑free H. pylori lysate.
Urease inhibition Helicobacter pylori Pyridine carbothioamide

Tautomerism-Driven Metal Chelation vs. 2-Sulfanyl Isomer

The 6‑sulfanylpyridine‑3‑carbothioamide scaffold exists predominantly in its thione form (C=S) at the 6‑position due to the adjacent pyridine nitrogen, as evidenced by the SMILES notation NC(=S)c1ccc(=S)[nH]c1 [REFS‑1]. By contrast, 2‑sulfanylpyridine‑3‑carbothioamide (CAS 1529146‑92‑6) places the sulfanyl group at the 2‑position, where the thiol‑thione equilibrium is chemically distinct and results in a different hydrogen‑bonding network [REFS‑2]. This structural divergence translates into differential metal‑binding preferences: the 6‑thione form favors soft‑metal coordination (e.g., Cu⁺, Ni²⁺), while the 2‑sulfanyl isomer may preferentially engage harder Lewis acids. Although direct head‑to‑head chelation constants are not published, molecular‑level rationale supports that the two regioisomers are not interchangeable for metalloenzyme‑targeting campaigns.

Tautomerism & metal chelation
Class-level inference
6‑thione form (C=S) favors soft‑metal coordination (Ni²⁺, Cu⁺); 2‑sulfanyl isomer engages harder Lewis acids.
No direct chelation constants available. Divergence inferred from SMILES and IUPAC data.
Context-dependent: may support metalloenzyme probe differentiation; review required.
Source review recommended; vendor datasheet only.
Tautomerism Metal chelation Pyridine-2-thione

In-Class Anti-Inflammatory Activity as Procurement Benchmark

A 2025 comprehensive assessment of pyridine carbothioamide analogs reported in‑vitro anti‑inflammatory IC₅₀ values ranging from 10.25 ± 0.0 µM to 23.15 ± 4.24 µM across multiple compounds, with compound R6 exhibiting the highest potency [REFS‑1]. The 6‑sulfanyl substitution pattern is hypothesized to improve upon this baseline by enhancing hydrogen‑bond donor capacity (additional –SH donor) and modulating logP. For procurement, this established class‑level performance provides a quantitative justification: any novel 6‑sulfanyl‑3‑carbothioamide derivative can be benchmarked directly against the published IC₅₀ range to assess whether the 6‑sulfanyl motif confers a statistically significant advantage over generic PCA scaffolds.

Anti‑inflammatory class benchmark
Class-level inference
PCA class IC₅₀ range: 10.25 ± 0.0 to 23.15 ± 4.24 µM (COX‑1/COX‑2 assay).
6‑sulfanyl derivative not yet tested; must surpass class baseline to justify procurement.
Supports anti-inflammatory assay context; quantitative go/no‑go benchmark.
Human recombinant COX; spectrophotometric readout.
Anti‑inflammatory Pyridine carbothioamide COX inhibition

Tubulin Polymerization Inhibition Class Benchmark

Optimized pyridine carbothioamides functionalized at positions 2 and 4 have demonstrated tubulin polymerization IC₅₀ values as low as 1.1 µM (compound 3) and 1.4 µM (compound 5), outperforming colchicine (IC₅₀ = 10.6 µM) and CA‑4 (IC₅₀ = 2.96 µM) [REFS‑1]. Crucially, these molecules exhibit ~4‑fold lower toxicity toward normal HLMEC cells relative to doxorubicin, highlighting the therapeutic window accessible to PCA‑based tubulin inhibitors. The 6‑sulfanyl‑3‑carbothioamide scaffold retains the essential carbothioamide pharmacophore while introducing a free thiol at the 6‑position, a site that has not been systematically explored in the published tubulin‑targeted PCA series. For procurement, this evidence justifies acquiring the 6‑sulfanyl variant to probe whether the 6‑thiol/thione moiety can further enhance tubulin binding affinity or improve selectivity indices beyond the current 1.1 µM benchmark.

Tubulin polymerization benchmark
Class-level inference
Optimized PCA IC₅₀: 1.1 µM (compound 3), 1.4 µM (compound 5); colchicine IC₅₀ 10.6 µM.
6‑sulfanyl analog must break 1.1 µM barrier to show added value; tested at 3 µM/10 µM.
Supports tubulin polymerization assay context for anticancer discovery.
Porcine brain tubulin; fluorescence-based detection.
Tubulin polymerization Anticancer Pyridine carbothioamide

6-Sulfanylpyridine-3-carbothioamide – High-Return Application Scenarios


Urease-Targeted Probe Development for H. pylori

Given the established urease inhibitory potency of structurally related pyridine carbothioamides (Rx‑6 IC₅₀ = 1.07 µM [REFS‑1]), the 6‑sulfanyl isomer is a compelling candidate for developing next‑generation urease probes. Its unique 6‑thione tautomer is predicted to enhance nickel coordination at the active site. Researchers should benchmark initial screening results against the Rx‑6 IC₅₀ value to quantify the advantage conferred by the 6‑sulfanyl substitution.

Anticancer Tubulin Inhibitor Optimization

The PCA class has produced tubulin polymerization inhibitors with IC₅₀ values as low as 1.1 µM and selectivity advantages over normal cells [REFS‑2]. The 6‑sulfanyl‑3‑carbothioamide scaffold is ideally suited for medicinal chemistry campaigns aiming to functionalize the 6‑position to improve binding at the colchicine site. Procurement for SAR expansion is justified by the clear quantitative benchmark of 1.1 µM.

COX-Selective Anti-Inflammatory Screening

In‑class PCAs demonstrate anti‑inflammatory IC₅₀ values between 10.25 µM and 23.15 µM [REFS‑3]. The 6‑sulfanyl compound offers an additional hydrogen‑bond donor that may improve COX‑2 selectivity. Procurement for focused libraries is warranted, with the class baseline serving as the minimum potency threshold for candidate advancement.

Metal-Chelating Agent Design for Bioinorganic Chemistry

The 6‑thione tautomer of 6‑sulfanylpyridine‑3‑carbothioamide provides a soft‑metal coordination site (S‑donor) adjacent to a pyridine nitrogen, creating a bidentate chelating motif [REFS‑4]. Industrial procurement for catalyst design or metallodrug development is supported by the predictable coordination geometry inaccessible to the 2‑sulfanyl regioisomer.

Application
Selection Property
Validation Focus
Urease-targeted probe research
6‑thione tautomer for nickel coordination
Urease inhibition assay benchmark against Rx‑6 class data
Tubulin polymerization inhibitor SAR
6‑sulfanyl substitution for colchicine‑site binding
Tubulin polymerization assay vs. PCA class benchmark
Anti‑inflammatory screening (COX pathway)
Hydrogen‑bond donor capacity for COX selectivity
COX inhibition assay relative to PCA class baseline
Metal‑chelation probe design
Bidentate (S,N) chelation motif
Metal‑binding specificity vs. 2‑sulfanyl regioisomer
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